molecular formula C18H22N2O4 B11605687 N~2~-(furan-2-ylmethyl)-N-[4-(propan-2-yl)phenyl]asparagine

N~2~-(furan-2-ylmethyl)-N-[4-(propan-2-yl)phenyl]asparagine

Cat. No.: B11605687
M. Wt: 330.4 g/mol
InChI Key: OLGCDGBPUUSFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(furan-2-ylmethyl)-N-[4-(propan-2-yl)phenyl]asparagine is a synthetic organic compound that belongs to the class of asparagine derivatives. This compound is characterized by the presence of a furan ring and a phenyl group substituted with an isopropyl group. Asparagine derivatives are known for their diverse applications in medicinal chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(furan-2-ylmethyl)-N-[4-(propan-2-yl)phenyl]asparagine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carbaldehyde, 4-isopropylaniline, and asparagine.

    Condensation Reaction: Furan-2-carbaldehyde is reacted with 4-isopropylaniline in the presence of a suitable catalyst to form the intermediate Schiff base.

    Amidation: The Schiff base is then subjected to amidation with asparagine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve higher yields and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(furan-2-ylmethyl)-N-[4-(propan-2-yl)phenyl]asparagine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) can be used for substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nucleophilically substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N2-(furan-2-ylmethyl)-N-[4-(propan-2-yl)phenyl]asparagine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(furan-2-ylmethyl)-N-[4-(methyl)phenyl]asparagine
  • N~2~-(furan-2-ylmethyl)-N-[4-(ethyl)phenyl]asparagine
  • N~2~-(furan-2-ylmethyl)-N-[4-(tert-butyl)phenyl]asparagine

Uniqueness

N~2~-(furan-2-ylmethyl)-N-[4-(propan-2-yl)phenyl]asparagine is unique due to the presence of the isopropyl group on the phenyl ring, which may influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

2-(furan-2-ylmethylamino)-4-oxo-4-(4-propan-2-ylanilino)butanoic acid

InChI

InChI=1S/C18H22N2O4/c1-12(2)13-5-7-14(8-6-13)20-17(21)10-16(18(22)23)19-11-15-4-3-9-24-15/h3-9,12,16,19H,10-11H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

OLGCDGBPUUSFOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2

Origin of Product

United States

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